molecular formula C8H7NO4S B6167850 1-(ethenesulfonyl)-2-nitrobenzene CAS No. 799279-55-3

1-(ethenesulfonyl)-2-nitrobenzene

Cat. No.: B6167850
CAS No.: 799279-55-3
M. Wt: 213.21 g/mol
InChI Key: NKCACQLHTNZVSX-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-2-nitrobenzene is an organic compound characterized by the presence of an ethenesulfonyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethenesulfonyl)-2-nitrobenzene typically involves the sulfonylation of 2-nitrobenzene derivatives. One common method is the reaction of 2-nitrobenzene with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Ethenesulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of 1-(ethenesulfonyl)-2-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethenesulfonyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(ethenesulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ethenesulfonyl group can act as an electrophile in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    1-(Ethenesulfonyl)-2-aminobenzene: Similar structure but with an amine group instead of a nitro group.

    1-(Ethenesulfonyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(Methylsulfonyl)-2-nitrobenzene: Similar structure but with a methylsulfonyl group instead of an ethenesulfonyl group.

Uniqueness

1-(Ethenesulfonyl)-2-nitrobenzene is unique due to the combination of the ethenesulfonyl and nitro groups, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(ethenesulfonyl)-2-nitrobenzene involves the reaction of 2-nitrobenzenesulfonyl chloride with ethene in the presence of a base.", "Starting Materials": [ "2-nitrobenzenesulfonyl chloride", "Ethene", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Add 2-nitrobenzenesulfonyl chloride to a reaction flask", "Add a base to the reaction flask to deprotonate the sulfonyl chloride group", "Add ethene to the reaction flask and stir the mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

799279-55-3

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

1-ethenylsulfonyl-2-nitrobenzene

InChI

InChI=1S/C8H7NO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h2-6H,1H2

InChI Key

NKCACQLHTNZVSX-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Purity

95

Origin of Product

United States

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